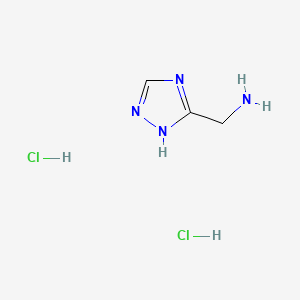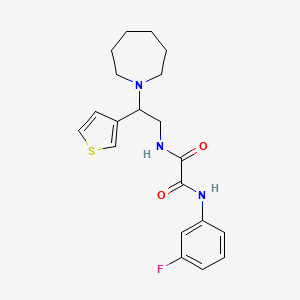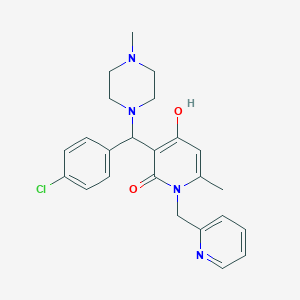
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-fluorobenzamide, also known as GSK2606414, is a selective inhibitor of the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). It is a small molecule drug that has shown potential in treating cancer, neurodegenerative diseases, and viral infections.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-fluorobenzamide and its derivatives have shown promising antimicrobial activities. The presence of a fluorine atom in the 4th position of the benzoyl group has been essential for enhancing antimicrobial effectiveness. For example, specific derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi, highlighting the potential of these compounds as antimicrobial agents (Desai et al., 2013).
Cancer Research and Imaging
In the field of cancer research and imaging, fluorobenzamide derivatives, particularly those labeled with fluorine-18, have been explored as potential ligands for positron emission tomography (PET) imaging of σ receptors in solid tumors. These studies have found that certain derivatives bind with high affinity and selectivity to σ receptors, making them promising candidates for PET imaging to assess the status of solid tumors in humans (Shiue et al., 1997).
Antitumor Agents
A distinct application involves the use of related dihydrobenzofuran lignans as potential antitumor agents that inhibit tubulin polymerization. These compounds, through biomimetic synthesis, have shown activity in vitro against a range of human tumor cell lines, particularly leukemia and breast cancer cell lines. The mechanism of action has been linked to the interaction at the colchicine binding site of tubulin, offering a new avenue for the development of antimitotic and potential antitumor therapies (Pieters et al., 1999).
Antiepileptic Drug Development
In the search for new antiepileptic drugs, derivatives of this compound have been designed and synthesized, demonstrating significant anticonvulsant activity. These findings underscore the potential of these compounds in the development of novel therapies for epilepsy (Rajak et al., 2010).
Eigenschaften
IUPAC Name |
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FNO3/c1-14-19-13-18(25-23(27)16-7-9-17(24)10-8-16)11-12-20(19)28-22(14)21(26)15-5-3-2-4-6-15/h2-13H,1H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDZHXPBHVEPBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B2410261.png)

![N-(5-chloro-2-methoxyphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2410267.png)






![3,4,5,6-tetrachloro-N-[2-methyl-4-(pyrimidin-2-yloxy)phenyl]pyridine-2-carboxamide](/img/structure/B2410280.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2410282.png)

